5-(4-tert-butylphenyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-4-(3-METHOXYBENZOYL)-1-(3-METHOXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: is a complex organic compound featuring a pyrrolidone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-4-(3-METHOXYBENZOYL)-1-(3-METHOXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactionsCommon reagents used in these reactions include tert-butyl chloride, methoxybenzoyl chloride, and methoxypropyl bromide, along with appropriate catalysts and solvents .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-4-(3-METHOXYBENZOYL)-1-(3-METHOXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The tert-butyl and methoxy groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with altered functional groups
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways due to its unique structural features .
Industry: In the industrial sector, it can be used as an intermediate in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-4-(3-METHOXYBENZOYL)-1-(3-METHOXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
- 3-(3,5-di-Tert-butyl-4-hydroxyphenyl)propanoic acid, esters with C13-C15 branched and linear alcohols .
Comparison: Compared to these similar compounds, 5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-4-(3-METHOXYBENZOYL)-1-(3-METHOXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE exhibits unique structural features, such as the pyrrolidone core and the specific arrangement of functional groups.
Properties
Molecular Formula |
C26H31NO5 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(4Z)-5-(4-tert-butylphenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H31NO5/c1-26(2,3)19-12-10-17(11-13-19)22-21(23(28)18-8-6-9-20(16-18)32-5)24(29)25(30)27(22)14-7-15-31-4/h6,8-13,16,22,28H,7,14-15H2,1-5H3/b23-21- |
InChI Key |
WECPFSLQLSMUPL-LNVKXUELSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2/C(=C(\C3=CC(=CC=C3)OC)/O)/C(=O)C(=O)N2CCCOC |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CCCOC |
Origin of Product |
United States |
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